2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Description
The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide features a pyrimidoindole core substituted with a 4-ethoxyphenyl group at position 3 and a sulfanyl-linked acetamide moiety bearing a furan-2-ylmethyl group.
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c1-2-32-17-11-9-16(10-12-17)29-24(31)23-22(19-7-3-4-8-20(19)27-23)28-25(29)34-15-21(30)26-14-18-6-5-13-33-18/h3-13,27H,2,14-15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVIULGLOZCWLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-ethoxybenzaldehyde, indole derivatives, and thiol-containing compounds. Key steps in the synthesis may involve:
Condensation Reactions: Formation of the pyrimido[5,4-b]indole core through condensation of indole derivatives with aldehydes.
Thiol Addition: Introduction of the sulfanyl group via thiol addition reactions.
Acylation: Attachment of the acetamide group through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may serve as a probe or inhibitor in enzymatic studies due to its potential to interact with biological macromolecules.
Medicine
The compound’s structure suggests potential pharmacological activity. It could be investigated for its efficacy as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
In the industrial sector, the compound might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound could inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Pyrimidoindole-Based Analog ()
Compound : N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
- Structural Differences :
- Pyrimidoindole substituent : 3-Methoxyphenyl vs. 4-ethoxyphenyl in the target compound.
- Acetamide side chain : N-(4-ethylphenyl) vs. N-(furan-2-yl)methyl.
- Implications: The methoxy group (electron-donating) may enhance solubility compared to the bulkier ethoxy group.
1,2,4-Triazole Derivatives ()
Compound: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide
- Structural Differences :
- Core : 1,2,4-Triazole vs. pyrimidoindole.
- Substituents : Furan-2-yl group retained; sulfanyl acetamide side chain similar to the target compound.
- Implications: The triazole core offers fewer π-π stacking opportunities but may engage in hydrogen bonding via the amino group. Demonstrated anti-exudative activity in rodent models, suggesting the sulfanyl acetamide moiety contributes to this effect .
Fluorinated Acetamide Derivatives ()
Compound : (E)-N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl]acetamide
- Structural Differences :
- Core : Indole vs. pyrimidoindole.
- Substituents : Fluorostyryl and trifluoroacetyl groups introduce strong electron-withdrawing effects.
- The trifluoroacetyl group may sterically hinder target binding compared to the ethoxy-furan system .
Thiophene-Containing Analog ()
Compound : 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- Structural Differences :
- Core : 1,2,4-Triazole vs. pyrimidoindole.
- Substituents : Thiophene (more lipophilic) vs. furan.
- Implications :
Key Data Table
Research Findings and Implications
- Anti-Exudative Activity : Triazole derivatives () show marked anti-exudative effects, suggesting the sulfanyl acetamide group is critical. The target compound’s pyrimidoindole core may enhance this via stronger target binding .
- Solubility vs. Potency : Ethoxy and furan groups in the target compound balance moderate solubility with target engagement, whereas fluorinated analogs () prioritize potency at the expense of solubility .
- Synthetic Feasibility : Pyrimidoindole synthesis () involves multi-step cyclization, while triazoles () are simpler to functionalize, impacting scalability .
Biological Activity
The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a complex structure that includes a pyrimidine core linked to an ethoxyphenyl group and a furan moiety. The synthesis typically involves multi-step organic reactions, including the formation of the pyrimidine core through cyclization and subsequent modifications to introduce the ethoxy and furan groups.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds often exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | E. coli | 12 |
| Compound B | S. aureus | 8 |
| Target Compound | E. coli | 10 |
| Target Compound | S. aureus | 6 |
Anticancer Properties
Studies have suggested that compounds containing pyrimidine structures can inhibit cancer cell proliferation. The mechanism often involves the inhibition of key enzymes involved in DNA replication or repair . For instance, some derivatives have been reported to inhibit DNA polymerase III in S. aureus, showcasing their potential as anticancer agents .
Enzyme Inhibition
The compound's mechanism of action may include the inhibition of specific enzymes or receptors. The thieno[3,2-d]pyrimidine core allows for interaction with various molecular targets, potentially leading to modulation of biological pathways critical for disease progression .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of several pyrimidine derivatives against E. coli and S. aureus. The target compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics like trimethoprim .
- Anticancer Activity Assessment : Another investigation focused on the cytotoxic effects of pyrimidine derivatives on cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity against HeLa cells by up to 50% compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
